molecular formula C17H17N5O4 B2482261 Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 135449-28-4

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No.: B2482261
CAS No.: 135449-28-4
M. Wt: 355.354
InChI Key: ZYGRJGAUBVSKCM-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with ester and amino functional groups. Its molecular structure includes a 4-pyridinyl substituent at position 3 and diethyl ester groups at positions 6 and 6. Synonyms for this compound include AC1MVJYQ, ZINC2558771, and KS-00001Y9C, reflecting its presence in multiple chemical databases .

Properties

IUPAC Name

diethyl 5-amino-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-25-16(23)11-9-12(17(24)26-4-2)15-21-20-14(22(15)13(11)18)10-5-7-19-8-6-10/h5-9H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRJGAUBVSKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2C3=CC=NC=C3)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Mitsunobu reaction enables the formation of the triazole ring via intramolecular cyclization of acylated 2-hydrazinopyridine precursors. As detailed in the ARKAT-USA study, this method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under mild conditions (room temperature to 50°C), avoiding harsh acids or bases that could degrade sensitive functional groups like esters or carbamates.

Key Steps :

  • Substrate Preparation : A 2-hydrazinopyridine derivative bearing ester groups at positions 6 and 8 and a 4-pyridinyl substituent at position 3 is synthesized. The amino group at position 5 is typically introduced via a nitro reduction post-cyclization.
  • Cyclization : The hydrazine moiety reacts with a neighboring carbonyl group, facilitated by DEAD and PPh₃, to form the triazole ring.

Example Protocol :

  • Starting Material : Ethyl 2-hydrazinyl-5-nitro-3-(pyridin-4-yl)pyridine-6,8-dicarboxylate.
  • Conditions : DEAD (1.2 equiv), PPh₃ (1.2 equiv), anhydrous THF, 25°C, 12–24 hours.
  • Yield : 60–75% after purification by column chromatography.

Advantages and Limitations

  • Advantages :
    • Mild conditions preserve acid-/base-labile groups (e.g., esters, Boc-protected amines).
    • High functional group tolerance compared to traditional dehydration methods.
  • Limitations :
    • Requires stoichiometric amounts of DEAD and PPh₃, increasing cost and purification complexity.
    • Limited scalability due to sensitivity to moisture and oxygen.

Acid-Catalyzed Cyclization

Traditional Dehydration Methods

The patent US9388177B2 discloses an alternative route using phosphorus oxychloride (POCl₃) or hydrochloric acid (HCl) to promote cyclization. This method is effective for substrates lacking acid-sensitive groups.

Key Steps :

  • Substrate Activation : A 2-hydrazinopyridine derivative is treated with POCl₃ to generate a reactive intermediate.
  • Cyclization : Heating under reflux induces intramolecular dehydration, forming the triazole ring.

Example Protocol :

  • Starting Material : Ethyl 2-hydrazinyl-5-nitro-3-(pyridin-4-yl)pyridine-6,8-dicarboxylate.
  • Conditions : POCl₃ (3 equiv), reflux (110°C), 2–4 hours.
  • Post-Cyclization Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amino group.
  • Overall Yield : 50–65% after reduction and purification.

Comparative Analysis

  • Advantages :
    • Cost-effective reagents (POCl₃ vs. DEAD/PPh₃).
    • Shorter reaction times (2–4 hours vs. 12–24 hours).
  • Limitations :
    • Harsh conditions may degrade ester groups or other acid-sensitive functionalities.
    • Requires additional steps (e.g., nitro reduction) to introduce the amino group.

Post-Cyclization Functionalization

Nitro to Amino Reduction

Both synthetic routes often start with a nitro-substituted precursor due to the challenges of directly introducing an amino group during cyclization. Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduction is employed post-cyclization:

Example Reduction :

  • Substrate : Ethyl 5-nitro-3-(pyridin-4-yl)triazolo[4,3-a]pyridine-6,8-dicarboxylate.
  • Conditions : 10% Pd/C (0.1 equiv), H₂ (1 atm), ethanol, 25°C, 6 hours.
  • Yield : 85–90%.

Synthetic Route Optimization

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF or DMF at 25–50°C optimizes cyclization efficiency.
  • POCl₃ Method : Toluene or dichloroethane at reflux temperatures (110–120°C) accelerates dehydration.

Protecting Group Strategies

  • Ester Groups : Retained throughout both routes due to their stability under Mitsunobu and POCl₃ conditions.
  • Amino Group : Introduced via post-cyclization reduction to avoid interference during cyclization.

Summary of Methods

Method Conditions Yield (%) Advantages Limitations Source
Mitsunobu Cyclization DEAD, PPh₃, THF, 25°C 60–75 Mild, preserves esters Costly reagents, scalability challenges
Acid-Catalyzed POCl₃, reflux 50–65 Fast, cost-effective Harsh conditions, post-reduction needed

Chemical Reactions Analysis

Amino Group Functionalization

The primary amine at position 5 undergoes characteristic nucleophilic reactions. Key transformations include:

  • Acylation : Reaction with acyl chlorides or anhydrides yields amide derivatives. For example, acetylation produces 5-acetamido analogs, enhancing lipophilicity for biological studies .

  • Sulfonation : Treatment with sulfonyl chlorides forms sulfonamide derivatives, a common strategy to modulate solubility and pharmacokinetic properties .

  • Schiff Base Formation : Condensation with aldehydes or ketones generates imine-linked derivatives, which are intermediates for further cyclization or metal-complexation studies .

Ester Hydrolysis and Derivatization

The diethyl ester groups at positions 6 and 8 are hydrolyzed under acidic or basic conditions:

  • Saponification : Alkaline hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids, enabling coordination chemistry or salt formation .

  • Transesterification : Alcoholysis with methanol or propanol under catalytic acid conditions produces methyl or propyl esters, altering crystallinity and solubility .

DerivativeConditionsProduct Application
6,8-Dicarboxylic acid2M NaOH, reflux, 6hMetal-organic frameworks
6,8-Dimethyl esterMeOH, H₂SO₄, 80°C, 3hSolubility enhancement

Electrochemical Desulfurative Cyclization

Inspired by methods for related triazolo-pyridines, electrochemical desulfurization of thiourea intermediates enables the synthesis of 3-amino-triazolo-pyridines. This transition-metal-free approach uses isothiocyanates under mild conditions, preserving the pyridinyl substituent .

Heterocyclic Ring Modifications

The triazolo[4,3-a]pyridine core participates in regioselective reactions:

  • N-Alkylation : Quaternization at N1 with alkyl halides enhances water solubility, critical for biological assays .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions at the 4-pyridinyl group enable aryl/heteroaryl diversification, though steric hindrance limits reactivity .

Biological Activity-Driven Modifications

Structural analogs exhibit anticancer and receptor-modulating properties, guiding targeted synthetic efforts:

  • Anticancer Derivatives : Fusion with pyrimidine or quinazoline rings (e.g., via Huisgen cycloaddition) improves activity against HepG2 and MCF7 cell lines (IC₅₀: 17.69–27.09 μM) .

  • mGluR2 Modulation : Substituent variation at the 3-position (e.g., 4-chlorophenyl → 4-fluorophenyl) optimizes binding to metabotropic glutamate receptors, as seen in patent US9012448B2 .

Comparative Reactivity of Structural Analogs

Substituents at position 3 significantly influence reactivity and applications:

Compound3-SubstituentKey ReactionApplication
Diethyl 5-amino-3-(4-chlorophenyl)-...dicarboxylate 4-Cl-C₆H₄Nucleophilic aromatic substitutionAntimicrobial agents
Diethyl 5-amino-3-phenyl-...dicarboxylate C₆H₅Friedel-Crafts acylationFluorescent probes
Diethyl 5-amino-3-(4-pyridinyl)-...dicarboxylate (Target Compound)4-pyridinylCoordination with transition metalsCatalysis and sensing

Stability and Degradation Pathways

  • Thermal Stability : Decomposition above 230°C in ethanol, forming pyridine and triazole fragments .

  • Photodegradation : UV exposure (254 nm) induces ester cleavage, requiring storage in amber vials .

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate exhibits notable biological activities that make it a candidate for drug development. Research has indicated potential applications in:

  • Anticancer Activity : Compounds with similar triazolo-pyridine structures have been investigated for their anticancer properties. Studies suggest that derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's structural analogs have shown promise as anti-inflammatory agents. Investigations into the mechanism of action reveal interactions with cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of a pyridine moiety enhances the compound's ability to penetrate microbial membranes, increasing its efficacy.

Material Science

The unique chemical structure of this compound also finds applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of advanced polymers with specific properties such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Its derivatives are being explored for use in nanomaterials due to their ability to form stable complexes with metal ions, which can be advantageous in catalysis and electronic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Study on Anticancer ActivityDemonstrated that compounds similar to diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine derivatives effectively inhibited cancer cell proliferation in vitro.
Anti-inflammatory ResearchFound that certain derivatives exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac.
Antimicrobial EvaluationReported efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate 4-pyridinyl, diethyl ester, amino ~378.38 Structural complexity; potential antifungal activity inferred from class analogs.
Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate 4-chlorophenyl, diethyl ester, amino 388.81 Enhanced lipophilicity due to chlorine; antifungal activity tested.
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Bromophenyl, cyano, benzyl, ester groups 550.10 Demonstrated synthetic utility in one-pot reactions; no reported bioactivity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, phenethyl, cyano 521.50 High molecular complexity; characterized via NMR and HRMS.

Structural and Functional Analysis

  • Chlorine in the latter increases lipophilicity, which may improve membrane permeability in antifungal applications . Ester vs. Nitro/Cyano Groups: Compounds with nitro or cyano substituents (e.g., ) exhibit higher molecular weights and altered electronic properties, which may reduce bioavailability compared to the simpler ester-based derivatives.
  • Biological Activity :

    • 1,2,4-Triazolo[4,3-a]pyridine derivatives with hydrazone moieties (e.g., ) showed antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL . The target compound’s activity remains unconfirmed but is hypothesized to align with this trend.
    • The 4-chlorophenyl analog (CAS 338791-46-1) has been cataloged but lacks explicit bioactivity data, suggesting a need for further testing .
  • In contrast, analogs like those in and require multi-step, one-pot reactions with lower yields (51–61%), highlighting the target compound’s synthetic advantages .

Key Research Findings

Antifungal Potential: DFT calculations on triazolo-pyridine derivatives correlate electronic properties (e.g., HOMO-LUMO gaps) with antifungal efficacy, suggesting the target compound’s pyridinyl group may optimize reactivity .

Structural Diversity : The 1,2,4-triazolo[4,3-a]pyridine core allows versatile functionalization, as seen in analogs with chlorophenyl, bromophenyl, and nitrophenyl groups .

Spectroscopic Characterization : HRMS and NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons in ) provide benchmarks for validating the target compound’s purity and structure .

Biological Activity

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, interactions with biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O4, with a molecular weight of 355.35 g/mol. The compound features a unique triazolo-pyridine structure that contributes to its biological activity. Its melting point is approximately 230 °C in ethanol, and it has a predicted density of 1.43 g/cm³ .

This compound exhibits its biological effects primarily through interactions with specific enzymes or receptors. The proposed mechanism involves the compound binding to the active sites of target enzymes, thereby inhibiting their activity and affecting downstream cellular pathways . This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that this compound shows promise in several areas:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds can inhibit tumor growth in various cancer cell lines. For instance, related compounds have shown inhibition of Aurora kinases, which are critical in cancer cell proliferation .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with multiple biological pathways involved in inflammation. Some studies suggest that it may inhibit enzymes associated with inflammatory processes .

Comparative Studies

To understand the uniqueness and potential advantages of this compound over similar compounds, the following table outlines a comparison with related triazolo-pyridine derivatives:

Compound NameStructureUnique Features
Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylateStructureEnhanced lipophilicity due to chlorine substitution; significant anti-inflammatory properties .
5-Amino-[1,2,4]triazolo[4,3-a]pyridine derivativesVariedKnown for diverse biological activities including anticancer effects .
PyridinedicarboxylatesVariedNoted for chelation properties; applications in metal ion binding studies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity : In vitro studies have shown that this compound inhibits cell proliferation in human tumor cell lines. For example:
    • In HCT116 colon carcinoma cells: GI50 values were recorded at concentrations indicating significant growth inhibition.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. These interactions are critical for understanding its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate can draw from analogous heterocyclic systems. A two-step approach is often employed:

  • Step 1 : Condensation of diethyl oxalate with a substituted pyridine precursor under basic conditions (e.g., sodium hydride in toluene at reflux) to form the pyridine-dicarboxylate backbone .
  • Step 2 : Cyclization via a 5-exo-dig mechanism using hydrazine derivatives, as demonstrated in triazolopyridine syntheses, to form the fused triazole ring .
    Optimization Tips :
  • Monitor reaction progress via TLC and adjust reflux time (4–8 hours, depending on substituent reactivity) .
  • Use triethylamine (TEA) as a base to minimize side reactions during cyclization .

Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Key characterization methods include:

  • 1H/13C NMR : Assign peaks using chemical shifts for diagnostic protons (e.g., pyridinyl hydrogens at δ 8.2–8.5 ppm, ester carbonyl carbons at ~165–170 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and amino N–H stretches (~3350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ≤3 ppm error (e.g., [M+H]+ calculated for C21H20N4O4: 411.1371) .
    Methodological Note : Compare experimental data with computational predictions (e.g., using ChemDraw or Gaussian) to resolve ambiguities .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides definitive bond parameters:

  • Key Metrics : Bond angles (e.g., N1–C7–C9 ~120°), torsion angles (e.g., C6–C7–C9–C10), and intermolecular interactions (e.g., hydrogen bonding between amino and ester groups) .
  • Procedure : Grow crystals via slow evaporation of a DMF/EtOH solution. Use SHELX software for refinement, ensuring R-factor ≤0.05 .
    Interpretation : Deviations from idealized geometry (e.g., planar pyridine rings vs. puckered triazole moieties) indicate steric or electronic effects .

Advanced: How do electron-withdrawing/donating substituents on the pyridine ring influence reactivity?

Substituent effects are critical in cyclization and stability:

  • Electron-Withdrawing Groups (e.g., NO2) : Promote Dimroth rearrangements during cyclization, altering product regiochemistry .
  • Electron-Donating Groups (e.g., NH2) : Enhance nucleophilicity at the 5-position, favoring triazole ring closure .
    Experimental Design :
  • Synthesize analogs with varying substituents (e.g., 4-Cl, 4-OCH3) .
  • Compare reaction yields and byproducts (e.g., via HPLC) to map substituent-dependent pathways .

Data Contradiction: How should researchers address discrepancies between theoretical and experimental spectral data?

Common issues and solutions:

  • NMR Shifts : Use solvent correction tables (e.g., DMSO-d6 vs. CDCl3) and DFT calculations (B3LYP/6-31G*) to predict shifts .
  • HRMS Mismatches : Recalibrate the instrument with internal standards (e.g., sodium formate clusters) and verify sample purity via HPLC .
    Case Study : A reported HRMS [M+H]+ of 411.1371 may deviate due to isotopic impurities; cross-check with elemental analysis .

Advanced: What mechanistic insights explain competing reaction pathways during synthesis?

Competing pathways arise from:

  • Regioselectivity in Cyclization : Hydrazine attack at C3 vs. C5 of the pyridine ring, influenced by steric hindrance from the 4-pyridinyl group .
  • Byproduct Formation : Unreacted intermediates (e.g., open-chain hydrazones) can persist if cyclization is incomplete .
    Mitigation :
  • Use high-dielectric solvents (e.g., dioxane) to stabilize transition states .
  • Optimize stoichiometry (1:1 molar ratio of hydrazine to pyridine precursor) .

Basic: What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of esters .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter; yields ~60% pure product with melting point 243–245°C .

Advanced: How can computational modeling predict the compound’s bioactivity?

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on the triazole ring’s H-bonding potential .
  • QSAR Models : Correlate logP (calculated ~2.1) with membrane permeability using Molinspiration .

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